molecular formula C16H23NO B3851891 N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine

Cat. No.: B3851891
M. Wt: 245.36 g/mol
InChI Key: AQUNDZDCRLWAJT-CSKARUKUSA-N
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Description

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine typically involves multiple steps. One common method includes the reaction of 2-methoxybenzaldehyde with an appropriate amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical studies.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may be investigated for its effects on specific receptors or enzymes, leading to the development of new drugs or treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[(E)-3-(2-hydroxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
  • N-ethyl-N-[(E)-3-(2-chlorophenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
  • N-ethyl-N-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-methylprop-2-en-1-amine

Uniqueness

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it distinct from similar compounds with different substituents.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations.

Properties

IUPAC Name

N-ethyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-5-17(13-14(2)3)12-8-10-15-9-6-7-11-16(15)18-4/h6-11H,2,5,12-13H2,1,3-4H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNDZDCRLWAJT-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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